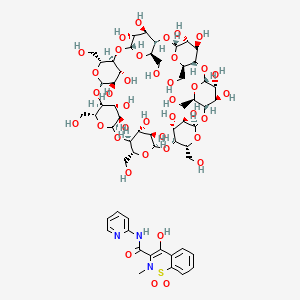

Piroxicam-beta-cyclodextrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPBSKKEZXLVBQ-ZQOBQRRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H83N3O39S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60242388 | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96684-39-8 | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096684398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Piroxicam-Beta-Cyclodextrin Inclusion Complex: A Deep Dive into the Formation Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Piroxicam (B610120), a potent non-steroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic and antipyretic properties. However, its clinical application is often hampered by its poor aqueous solubility, which can lead to variable oral bioavailability and gastrointestinal side effects.[1][2] To overcome these limitations, formulation strategies often involve the use of cyclodextrins. Beta-cyclodextrin (B164692) (β-CD), a cyclic oligosaccharide, is particularly well-suited for this purpose due to its hydrophobic inner cavity and hydrophilic exterior.[2][3] This structure allows it to encapsulate poorly soluble guest molecules, such as piroxicam, forming an inclusion complex that enhances the drug's solubility, dissolution rate, and ultimately, its therapeutic efficacy and safety profile.[4][5] This technical guide provides a comprehensive overview of the formation mechanism of the piroxicam-beta-cyclodextrin inclusion complex, detailing the underlying molecular interactions, thermodynamics, and key experimental methodologies for its characterization.

Core Mechanism of Inclusion Complex Formation

The formation of the piroxicam-β-cyclodextrin inclusion complex is a dynamic equilibrium process where a molecule of piroxicam (the "guest") inserts into the hydrophobic cavity of the β-cyclodextrin molecule (the "host"). This interaction is non-covalent and is driven by a combination of forces.[4] The primary driving force is the displacement of high-energy water molecules from the β-cyclodextrin cavity, which is an energetically favorable process.[3]

The key molecular interactions stabilizing the complex include:

-

Hydrophobic Interactions: The nonpolar regions of the piroxicam molecule, particularly the benzothiazine ring, have a strong affinity for the hydrophobic interior of the β-cyclodextrin cavity, driving the inclusion process.[6]

-

Van der Waals Forces: These are weak, short-range electrostatic attractions between the guest and host molecules that contribute to the overall stability of the complex.[4]

-

Hydrogen Bonding: Hydrogen bonds can form between the hydroxyl groups on the rim of the β-cyclodextrin molecule and polar functional groups on the piroxicam molecule, further stabilizing the complex.[4]

The stoichiometry of the complex is a critical parameter, with a 1:1 ratio being the most commonly reported, where one molecule of piroxicam is encapsulated within one molecule of β-cyclodextrin.[1][7] However, other stoichiometries, such as 1:2 and 1:2.5 (piroxicam:β-CD), have also been observed under specific experimental conditions.[8][9]

Visualizing the Inclusion Process

Caption: Molecular inclusion of piroxicam into the β-cyclodextrin cavity.

Quantitative Data on Complex Formation

The stability and spontaneity of the inclusion complex formation are quantified by various thermodynamic parameters and stability constants. These values are determined experimentally and provide crucial insights into the strength and nature of the host-guest interaction.

Stability and Association Constants

The stability constant (K) or association constant (Ks) is a measure of the equilibrium between the free guest and host molecules and the inclusion complex. A higher value indicates a more stable complex.

| Stability/Association Constant (M⁻¹) | Stoichiometry (Piroxicam:β-CD) | Experimental Method | Conditions | Reference |

| 132 | 1:1 | Phase Solubility | 25°C | [10] |

| 113 | 1:1 | ¹H NMR Spectroscopy | 298 K | [7] |

| 90 | Not Specified | Not Specified | Not Specified | [4] |

| 69.35 ± 5.65 | Not Specified | UV-Visible Spectroscopy | Saturated Piroxicam, λmax=285 nm | [11] |

| 56.34 ± 8.34 | Not Specified | UV-Visible Spectroscopy | Saturated Piroxicam, λmax=251 nm | [11] |

| 24.75 ± 5.89 | Not Specified | UV-Visible Spectroscopy | Diluted Piroxicam, λmax=352 nm | [11] |

Thermodynamic Parameters

Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) reveal the nature of the complexation process. A negative ΔG indicates a spontaneous process, a negative ΔH suggests an exothermic interaction, and a positive ΔS implies an increase in disorder, often due to the release of water molecules.

| Preparation Method | Molar Ratio (Piroxicam:β-CD) | ΔG (J/mol) | ΔH (J/K/mol) | ΔS (J/mol) | Temperature (°C) | Reference |

| Physical Mixture | 1:1 | > 0 | Negative | Negative | 40, 60, 80 | [12] |

| Kneading | 1:1 | > 0 | Negative | Negative | 40, 60, 80 | [12] |

| Coprecipitation | 1:1 | > 0 | Negative | Negative | 40, 60, 80 | [12] |

| Evaporation | 1:1 | > 0 | Negative | Negative | 40, 60, 80 | [12] |

| Heating under Reflux | 1:1 | > 0 | Negative | Negative | 40, 60, 80 | [12] |

Note: The referenced study indicates positive ΔG values, suggesting a non-spontaneous process in their experimental setup, yet the negative ΔH and ΔS values point towards an exothermic and entropy-driven interaction under certain conditions.[12][13]

Experimental Protocols for Characterization

A variety of analytical techniques are employed to confirm the formation of the inclusion complex and to determine its physicochemical properties.

Experimental Workflow

Caption: General experimental workflow for piroxicam-β-CD complex analysis.

Phase Solubility Studies

This method, originally described by Higuchi and Connors, is widely used to determine the stoichiometry and stability constant of inclusion complexes.

-

Protocol:

-

Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin.

-

Add an excess amount of piroxicam to each solution.

-

Equilibrate the suspensions by shaking at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 48-72 hours) to ensure equilibrium is reached.[10]

-

Filter the suspensions to remove the undissolved piroxicam.

-

Determine the concentration of dissolved piroxicam in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry.[10]

-

Plot the concentration of dissolved piroxicam against the concentration of β-cyclodextrin.

-

-

Data Interpretation: The shape of the resulting phase solubility diagram provides information about the complex. An A-type profile, which is linear (AL), indicates the formation of a 1:1 complex.[1][3] The stability constant (K1:1) can be calculated from the slope and the intrinsic solubility of piroxicam (S₀) using the following equation: K1:1 = slope / [S₀ * (1 - slope)]

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectroscopy is a straightforward technique to study inclusion complexation by monitoring changes in the absorbance spectrum of the guest molecule upon addition of the host.

-

Protocol:

-

Prepare a stock solution of piroxicam in a suitable buffer (e.g., phosphate (B84403) buffer pH 7.4).[14]

-

Prepare a series of solutions containing a fixed concentration of piroxicam and varying concentrations of β-cyclodextrin.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).[14]

-

Monitor the changes in absorbance at the wavelength of maximum absorption (λmax) of piroxicam.

-

-

Data Interpretation: The formation of an inclusion complex can alter the electronic environment of the piroxicam molecule, leading to changes in its absorbance intensity or a shift in its λmax. The stability constant can be determined by analyzing the changes in absorbance as a function of β-cyclodextrin concentration, often using the Benesi-Hildebrand equation or non-linear regression analysis.[15]

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for providing direct evidence of inclusion and for elucidating the geometry of the complex in solution.

-

Protocol:

-

Dissolve piroxicam and β-cyclodextrin in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H-NMR spectra for pure piroxicam, pure β-cyclodextrin, and their mixture.

-

To determine stoichiometry, use the continuous variation method (Job's plot), where the total molar concentration of piroxicam and β-cyclodextrin is kept constant while their molar fractions are varied.[16]

-

For structural elucidation, perform 2D NMR experiments, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), to identify through-space interactions between the protons of piroxicam and the inner protons (H-3 and H-5) of the β-cyclodextrin cavity.[17]

-

-

Data Interpretation: The inclusion of piroxicam into the β-cyclodextrin cavity causes a change in the chemical shifts of the protons of both molecules.[16] Specifically, the upfield shifts of the H-3 and H-5 protons of β-cyclodextrin are indicative of the guest molecule's presence within the hydrophobic cavity. ROESY cross-peaks between piroxicam protons and β-cyclodextrin's inner protons confirm the inclusion and provide information about the orientation of the guest molecule.[17]

Conclusion

The formation of an inclusion complex between piroxicam and beta-cyclodextrin is a well-established strategy to enhance the drug's physicochemical properties. The mechanism is primarily driven by the favorable thermodynamics of displacing water from the cyclodextrin (B1172386) cavity and is stabilized by a combination of hydrophobic, van der Waals, and hydrogen bonding interactions. A thorough understanding of the complex's stoichiometry, stability, and the precise experimental conditions influencing its formation is paramount for the rational design and development of improved piroxicam formulations. The experimental techniques outlined in this guide provide a robust framework for the comprehensive characterization of this important host-guest system, paving the way for the development of safer and more effective anti-inflammatory therapies.

References

- 1. Thermodynamic Investigations on the Inclusion Complexation of Piroxicam with Cyclodextrin Derivatives [mdpi.com]

- 2. What is the mechanism of Piroxicam betadex? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Raman and solid state 13C-NMR investigation of the structure of the 1 : 1 amorphous piroxicam : beta-cyclodextrin inclusion compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proton nuclear magnetic resonance spectroscopy studies of the inclusion complex of piroxicam with beta-cyclodextrin [pubmed.ncbi.nlm.nih.gov]

- 8. Study on inclusion interaction of piroxicam with beta-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of the free/included piroxicam ratio in cyclodextrin complexes: comparison between UV spectrophotometry and differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of the Inclusion Complexation of Piroxicam - \beta - Cyclodextrin and Determination of the Stability Constant (K) by UV-Visible Spectroscopy [scientiairanica.sharif.edu]

- 12. africaresearchconnects.com [africaresearchconnects.com]

- 13. researchgate.net [researchgate.net]

- 14. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 15. mdpi.com [mdpi.com]

- 16. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones [mdpi.com]

- 17. mdpi.com [mdpi.com]

stoichiometry of Piroxicam and beta-cyclodextrin interaction

An In-Depth Technical Guide to the Stoichiometry of Piroxicam (B610120) and Beta-Cyclodextrin (B164692) Interaction

Introduction

Piroxicam (PX) is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] However, its clinical application is often hampered by its poor aqueous solubility, which can lead to slow absorption and significant gastrointestinal side effects.[2][3] A well-established strategy to overcome these limitations is the formation of inclusion complexes with cyclodextrins.[2]

Beta-cyclodextrin (β-CD), a cyclic oligosaccharide consisting of seven glucopyranose units, is frequently used for this purpose. It possesses a hydrophilic outer surface and a hydrophobic inner cavity, allowing it to encapsulate nonpolar "guest" molecules like piroxicam.[4] This encapsulation, or inclusion complexation, molecularly disperses the drug, thereby enhancing its apparent water solubility, dissolution rate, and bioavailability, while potentially reducing its gastrointestinal toxicity.[4][5]

The stoichiometry of this host-guest interaction—the molar ratio in which piroxicam and β-cyclodextrin combine—is a critical parameter that governs the physicochemical properties and therapeutic efficacy of the resulting complex. This technical guide provides a comprehensive overview of the stoichiometry, thermodynamics, and experimental methodologies used to characterize the piroxicam-β-cyclodextrin interaction.

Stoichiometry of the Piroxicam:β-Cyclodextrin Complex

The interaction between piroxicam and β-cyclodextrin is a dynamic equilibrium, and the stoichiometry of the resulting inclusion complex can vary depending on the experimental conditions, preparation method, and analytical technique employed.[4] Several stoichiometric ratios have been reported in the literature.

-

1:1 Stoichiometry: The formation of a 1:1 complex, where one molecule of piroxicam is encapsulated by one molecule of β-cyclodextrin, is the most frequently reported stoichiometry.[4] This has been confirmed by numerous studies using techniques such as phase solubility analysis and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

-

1:2 Stoichiometry: Some studies have reported the formation of higher-order complexes, such as a 1:2 (piroxicam:β-CD) ratio.[2][8] This may occur under specific conditions where a second cyclodextrin (B1172386) molecule associates with the initial 1:1 complex.

-

1:2.5 Stoichiometry: A molar ratio of 1:2.5 is notably used in commercial formulations of piroxicam-β-cyclodextrin.[1][9] This specific ratio has been achieved through manufacturing processes like spray-drying and complexation using supercritical carbon dioxide.[1][10]

-

2:1 Stoichiometry: Evidence from X-ray diffractometry and molecular dynamics calculations has also suggested the possibility of a 2:1 (piroxicam:β-CD) complex.[2][9]

The primary driving forces for complexation are hydrophobic interactions and van der Waals forces, as the nonpolar part of the piroxicam molecule is favorably partitioned from the aqueous environment into the less polar cyclodextrin cavity.[4] Hydrogen bonding between the drug and the hydroxyl groups on the rim of the β-CD molecule also contributes to the stability of the complex.[4]

Quantitative Analysis of Complexation

The stability and energetics of the piroxicam-β-cyclodextrin interaction are quantified by stability constants and thermodynamic parameters. These values are crucial for understanding the strength of the interaction and predicting the behavior of the complex in different environments.

Stability and Association Constants

The stability constant (K), also known as the association or formation constant, quantifies the equilibrium between the free components and the inclusion complex. A higher K value indicates a more stable complex. The reported values for the piroxicam-β-cyclodextrin complex vary based on the analytical method and conditions.

| Parameter | Value | Method | Reference |

| Association Constant (K) | 113 M⁻¹ (at 298 K) | ¹H NMR Spectroscopy | [6] |

| Stability Constant (K₁:₁) | 103.5 M⁻¹ | Phase Solubility | [11] |

| Stability Constant (K) | 90 M⁻¹·L | (Not specified) | [5] |

| Stability Constant (K) | 69.35 ± 5.65 M⁻¹ | UV-Visible Spectroscopy (Saturated Solution) | [12] |

| Stability Constant (K) | 24.75 ± 5.89 M⁻¹ | UV-Visible Spectroscopy (Diluted Solution) | [12] |

Thermodynamic Parameters

Thermodynamic studies provide insight into the spontaneity and driving forces of the complexation process. The Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes associated with the interaction have been evaluated.

Studies have shown that the enthalpy change (ΔH) for the complexation is negative, indicating an exothermic and energetically favorable process.[13][14] The entropy change (ΔS) has also been reported as negative.[13][15] The negative enthalpy and entropy suggest that the interaction is primarily driven by enthalpic factors, such as the formation of van der Waals forces and hydrogen bonds.[13][14]

Note on Gibbs Free Energy (ΔG): One study reported positive ΔG values, which would typically suggest a non-spontaneous process.[14][15] However, the same study also concluded from negative ΔH and ΔS values that the interaction is spontaneous and exothermic.[13][15] This apparent contradiction highlights the complexity of the system and the need for careful interpretation of thermodynamic data. For a process to be spontaneous, the Gibbs free energy change (ΔG) must be negative.

Experimental Protocols and Methodologies

A variety of analytical techniques are employed to determine the stoichiometry and characterize the formation of the piroxicam-β-cyclodextrin inclusion complex.

Phase Solubility Studies

This method, established by Higuchi and Connors, is widely used to determine the stoichiometry and stability constant of cyclodextrin complexes.[7][16]

Methodology:

-

An excess amount of piroxicam is added to a series of aqueous solutions containing increasing concentrations of β-cyclodextrin.

-

The suspensions are sealed and agitated at a constant temperature until equilibrium is reached.

-

The samples are then filtered to remove the undissolved piroxicam.

-

The concentration of dissolved piroxicam in the filtrate is determined, typically by UV-Vis spectrophotometry.

-

A phase solubility diagram is constructed by plotting the total concentration of dissolved piroxicam against the concentration of β-cyclodextrin.

The shape of the resulting diagram indicates the stoichiometry. A linear (Aₗ-type) diagram suggests the formation of a 1:1 complex.[11][17] The stability constant (Kₛ) can be calculated from the slope and the intrinsic solubility of piroxicam (S₀) using the following equation:

Kₛ = slope / (S₀ * (1 - slope))

Caption: Workflow for a phase solubility study.

Job's Plot (Continuous Variation Method)

Job's plot is a spectroscopic method used to determine the stoichiometry of a complex in solution.[18]

Methodology:

-

Equimolar stock solutions of piroxicam and β-cyclodextrin are prepared.

-

A series of solutions is made by mixing the stock solutions in varying proportions, such that the total molar concentration ([Piroxicam] + [β-CD]) remains constant, but the mole fraction of each component varies from 0 to 1.

-

A physical property that changes upon complexation, such as the absorbance at a specific wavelength (ΔA), is measured for each solution. This change is directly proportional to the concentration of the formed complex.

-

A plot is generated with the change in the physical property (e.g., ΔA) on the y-axis and the mole fraction of one component (e.g., piroxicam) on the x-axis.

-

The mole fraction at which the maximum deviation is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum occurs at a mole fraction of 0.5.[18]

Caption: Principle of the continuous variation (Job's) plot method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming inclusion complex formation and elucidating the geometry of the complex at a molecular level.[6]

Methodology:

-

¹H NMR and ¹³C NMR spectra of piroxicam, β-cyclodextrin, and their mixture are recorded in a suitable solvent (e.g., D₂O).

-

Confirmation of Inclusion: The formation of an inclusion complex is confirmed by observing changes in the chemical shifts (Δδ) of the protons of both the host (β-CD) and the guest (piroxicam).[4] Protons located inside the β-CD cavity (H-3 and H-5) typically show the most significant upfield shifts upon inclusion of a guest molecule, as they are shielded by the guest's electron density.[4][19]

-

Stoichiometry: The 1:1 stoichiometry of the complex has been determined using the continuous variation method (Job's plot) with NMR chemical shifts as the monitored property.[6]

-

Structural Elucidation: 2D NMR techniques, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide direct evidence of the complex's geometry.[20] ROESY detects through-space correlations between protons that are in close proximity (< 5 Å), allowing researchers to identify which specific protons of piroxicam are interacting with the inner protons of the β-cyclodextrin cavity.[6][20]

Other Characterization Techniques

While the methods above are primary for determining stoichiometry in solution, other techniques are essential for characterizing the complex in the solid state.

-

Differential Scanning Calorimetry (DSC): Used to confirm the formation of a true inclusion complex rather than a simple physical mixture. The disappearance of the melting endotherm of piroxicam in the thermogram of the complex is indicative of its encapsulation within the cyclodextrin.[5]

-

X-ray Powder Diffraction (XRPD): Provides information on the crystalline state of the materials. A change from a crystalline pattern (for pure piroxicam) to a more amorphous or a completely different diffraction pattern for the complex indicates the formation of a new solid phase.[13][14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational frequencies, such as shifts or broadening of characteristic peaks of piroxicam, upon complexation can indicate interactions between the guest and host molecules.[7]

Caption: Formation of a 1:1 piroxicam-β-cyclodextrin inclusion complex.

Conclusion

The interaction between piroxicam and β-cyclodextrin is a well-documented example of host-guest chemistry that has been successfully translated into improved pharmaceutical products. While a 1:1 stoichiometry is most commonly observed and characterized in solution, other ratios such as 1:2 and 1:2.5 are relevant, particularly in solid-state preparations and commercial formulations. The complexation is an exothermic process driven primarily by enthalpic contributions. A combination of experimental techniques, including phase solubility studies, Job's plot, and NMR spectroscopy, is essential for a comprehensive understanding of the stoichiometry, stability, and structure of the piroxicam-β-cyclodextrin complex. This knowledge is fundamental for the rational design and development of drug delivery systems with enhanced therapeutic performance.

References

- 1. EP1793862B1 - A process for the preparation of a piroxicam: beta-cyclodextrin inclusion compound - Google Patents [patents.google.com]

- 2. Understanding Surface Interaction and Inclusion Complexes between Piroxicam and Native or Crosslinked β-Cyclodextrins: The Role of Drug Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piroxicam-beta-cyclodextrin | 96684-39-8 | Benchchem [benchchem.com]

- 5. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proton nuclear magnetic resonance spectroscopy studies of the inclusion complex of piroxicam with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Study on inclusion interaction of piroxicam with beta-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cyclolab.hu [cyclolab.hu]

- 10. Inclusion of piroxicam into beta-cyclodextrin by means of supercritical carbon dioxide: thermal, spectroscopic and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study of the Inclusion Complexation of Piroxicam - \beta - Cyclodextrin and Determination of the Stability Constant (K) by UV-Visible Spectroscopy [scientiairanica.sharif.edu]

- 13. scispace.com [scispace.com]

- 14. africaresearchconnects.com [africaresearchconnects.com]

- 15. researchgate.net [researchgate.net]

- 16. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 17. researchgate.net [researchgate.net]

- 18. rjptonline.org [rjptonline.org]

- 19. d-nb.info [d-nb.info]

- 20. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones [mdpi.com]

Thermodynamic Analysis of Piroxicam-β-Cyclodextrin Complexation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermodynamic principles governing the complexation of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam (B610120) with β-cyclodextrin. The formation of inclusion complexes with cyclodextrins is a widely utilized strategy to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs like Piroxicam.[1][2][3] Understanding the thermodynamics of this interaction is crucial for optimizing formulation strategies and ensuring drug efficacy. This guide provides a comprehensive overview of the experimental methodologies, quantitative thermodynamic data, and the driving forces behind the complexation process.

Core Concepts in Piroxicam-β-Cyclodextrin Complexation

Piroxicam, a BCS Class II drug, exhibits low solubility and high permeability. Its clinical utility can be hampered by its poor dissolution rate in the gastrointestinal tract.[2] β-cyclodextrin, a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity, can encapsulate the Piroxicam molecule, or parts of it, forming a host-guest inclusion complex.[2] This complexation effectively increases the apparent solubility and dissolution rate of Piroxicam.[4][5] The stability of this complex is governed by various non-covalent interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonding.

The stoichiometry of the Piroxicam-β-cyclodextrin complex is predominantly 1:1, as has been demonstrated by various techniques including phase solubility studies.[4][6][7] However, at higher concentrations of certain cyclodextrin (B1172386) derivatives, 1:2 complexes may also form.[6]

Quantitative Thermodynamic Data

The thermodynamic parameters of the Piroxicam-β-cyclodextrin inclusion complexation provide critical insights into the spontaneity and driving forces of the interaction. The key parameters include the binding constant (K), Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).

Table 1: Thermodynamic Parameters for Piroxicam-β-Cyclodextrin Complexation

| Method | Temperature (°C) | pH | Binding Constant (K) (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| Phase Solubility | 25 | 7.4 | 103.5 | - | - | - | [8] |

| Phase Solubility | Various | - | Varies with temp. | Positive | Negative | Negative | [1][9][10] |

| UV-Visible Spectroscopy | 25 | 7.4 | 24.75 ± 5.89 (diluted) | - | - | - | [11][12] |

| UV-Visible Spectroscopy | 25 | 7.4 | 69.35 ± 5.65 (saturated) | - | - | - | [11][12] |

| UV-Visible Spectroscopy | 25 | 7.4 | 56.34 ± 8.34 (saturated) | - | - | - | [11][12] |

Note: A positive ΔG value was reported in one study, suggesting a non-spontaneous process, which contradicts the general understanding of favorable complexation. The authors attribute this to surface vibrations at higher temperatures.[1][9][10] However, other studies consistently show favorable, spontaneous interactions.

The negative enthalpy (ΔH°) values indicate that the complexation process is exothermic.[1][9] This suggests that the formation of non-covalent bonds between Piroxicam and β-cyclodextrin releases energy. The negative entropy (ΔS°) values reported in some studies suggest a decrease in the randomness of the system upon complexation, which is expected as two molecules form a single complex.[9]

Experimental Protocols

The determination of thermodynamic parameters for Piroxicam-β-cyclodextrin complexation relies on several key experimental techniques.

Phase Solubility Studies

This method, based on the principles established by Higuchi and Connors, is widely used to determine the stability constant and stoichiometry of the complex.[4][13]

Methodology:

-

An excess amount of Piroxicam is added to a series of aqueous solutions containing increasing concentrations of β-cyclodextrin.

-

The suspensions are shaken at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

After reaching equilibrium, the samples are filtered to remove the undissolved Piroxicam.

-

The concentration of dissolved Piroxicam in the filtrate is determined spectrophotometrically at its maximum absorbance wavelength (around 355 nm).[4]

-

A phase solubility diagram is constructed by plotting the concentration of dissolved Piroxicam against the concentration of β-cyclodextrin.

-

The stability constant (Ks) is calculated from the slope of the linear portion of the phase solubility diagram using the following equation: Ks = slope / (S₀ * (1 - slope)) where S₀ is the intrinsic solubility of Piroxicam in the absence of β-cyclodextrin.[13]

A-type phase solubility diagrams, which are linear with a slope less than 1, are indicative of the formation of a 1:1 soluble complex.[6][8]

UV-Visible Spectroscopy

UV-Visible spectroscopy can be employed to determine the binding constant of the inclusion complex by monitoring the changes in the absorbance spectrum of Piroxicam upon the addition of β-cyclodextrin.[11][12]

Methodology:

-

A stock solution of Piroxicam is prepared in a suitable buffer (e.g., phosphate (B84403) buffer pH 7.4).[12][14]

-

A series of solutions are prepared with a fixed concentration of Piroxicam and varying concentrations of β-cyclodextrin.

-

The UV-Visible absorption spectra of these solutions are recorded over a specific wavelength range (e.g., 200-400 nm).[12]

-

Changes in the absorbance at a specific wavelength (λmax) are monitored.

-

The binding constant can be determined using various models, such as the Benesi-Hildebrand equation.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding constant (K), enthalpy change (ΔH°), and stoichiometry (n) in a single experiment.[15][16][17] From these values, the Gibbs free energy change (ΔG°) and entropy change (ΔS°) can be calculated.

Methodology:

-

A solution of Piroxicam is placed in the sample cell of the calorimeter.

-

A solution of β-cyclodextrin is loaded into the injection syringe.

-

Small aliquots of the β-cyclodextrin solution are titrated into the Piroxicam solution.

-

The heat change associated with each injection is measured.

-

The resulting data is plotted as heat change per injection versus the molar ratio of β-cyclodextrin to Piroxicam.

-

The data is then fitted to a suitable binding model to extract the thermodynamic parameters.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermodynamic analysis of Piroxicam-β-cyclodextrin complexation.

Caption: Experimental workflow for thermodynamic analysis.

Conclusion

The thermodynamic analysis of Piroxicam-β-cyclodextrin complexation reveals a spontaneous and predominantly exothermic process, leading to the formation of a stable 1:1 inclusion complex. The negative enthalpy change suggests that the formation of favorable intermolecular interactions is a key driving force. This comprehensive understanding of the thermodynamic landscape is invaluable for the rational design and development of Piroxicam formulations with enhanced physicochemical properties and therapeutic performance. The methodologies and data presented in this guide serve as a foundational resource for researchers and scientists in the field of drug delivery and pharmaceutical sciences.

References

- 1. africaresearchconnects.com [africaresearchconnects.com]

- 2. Understanding Surface Interaction and Inclusion Complexes between Piroxicam and Native or Crosslinked β-Cyclodextrins: The Role of Drug Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Influence of hydroxypropyl-beta-cyclodextrin complexation on piroxicam release from buccoadhesive tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academicjournals.org [academicjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Study of the Inclusion Complexation of Piroxicam - \beta - Cyclodextrin and Determination of the Stability Constant (K) by UV-Visible Spectroscopy [scientiairanica.sharif.edu]

- 12. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 13. ijpsonline.com [ijpsonline.com]

- 14. Quantitative determination of piroxicam in a new formulation (piroxicam-beta-cyclodextrin) by derivative UV spectrophotometric method and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

Enhancing Piroxicam Solubility: A Technical Guide to Beta-Cyclodextrin Inclusion Complexation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles, methodologies, and quantitative outcomes associated with enhancing the solubility of the non-steroidal anti-inflammatory drug (NSAID) piroxicam (B610120) through inclusion complexation with beta-cyclodextrin (B164692) (β-CD). Piroxicam, a Biopharmaceutics Classification System (BCS) Class II drug, is characterized by low solubility and high permeability, which can limit its dissolution rate and, consequently, its onset of action. Complexation with β-cyclodextrin, a cyclic oligosaccharide, offers a well-established strategy to overcome this limitation by forming a host-guest inclusion complex that significantly improves the aqueous solubility and dissolution velocity of piroxicam.

Core Principles of Piroxicam-β-Cyclodextrin Complexation

The fundamental mechanism behind the solubility enhancement of piroxicam by β-cyclodextrin lies in the formation of a non-covalent inclusion complex.[1] Beta-cyclodextrin possesses a hydrophilic outer surface and a lipophilic inner cavity.[2] This unique structure allows it to encapsulate the hydrophobic piroxicam molecule, or parts of it, within its cavity in an aqueous environment.[3] This encapsulation effectively shields the hydrophobic drug from the surrounding water molecules, leading to a supramolecular complex with significantly improved water solubility and wettability.[1] The complexation is a dynamic equilibrium, and as the dissolved free drug is absorbed, the complex dissociates to release more piroxicam, maintaining the concentration gradient for absorption.[1]

The stoichiometry of the piroxicam-β-cyclodextrin complex is most commonly reported as 1:1, although a 1:2.5 molar ratio has also been effectively formulated.[1][4] The stability of this complex is quantified by the stability constant (K), with reported values varying depending on the experimental conditions, such as pH. For instance, stability constants have been reported in the range of 87 to 29 M⁻¹ between pH 4.5 and 6.0, and another study reported a stability constant of approximately 90 mol⁻¹·L.[5] The pH can influence the stoichiometry, with a 2:2 stoichiometry observed in acidic pH and a more stable 2:5 stoichiometry at a pH greater than 4.[6]

Experimental Protocols for Preparation and Characterization

The formation of a true inclusion complex, rather than a simple physical mixture, is crucial for achieving the desired solubility enhancement. Various methods have been developed to prepare these complexes, each with its own advantages. Following preparation, several analytical techniques are employed to confirm the formation and characterize the properties of the complex.

Preparation Methods for Piroxicam-β-Cyclodextrin Complexes

2.1.1 Kneading Method

-

Mixing: Piroxicam and β-cyclodextrin, in the desired molar ratio (e.g., 1:1 or 1:2.5), are accurately weighed and physically mixed.[7]

-

Kneading: The powder mixture is placed in a mortar and kneaded with a small volume of a suitable solvent, such as a water-ethanol mixture (e.g., 50% aqueous ethanol), to form a paste-like consistency.[8]

-

Drying: The resulting paste is dried in an oven at a controlled temperature (e.g., below 50°C) until the solvent is completely removed.[8]

-

Pulverization and Sieving: The dried mass is then pulverized into a fine powder and passed through a sieve to ensure particle size uniformity.[9]

2.1.2 Co-evaporation Method

-

Dissolution: Piroxicam and an equimolar amount of β-cyclodextrin are dissolved in a suitable solvent system. A common method involves dissolving the components in distilled water with the aid of a small amount of 25% v/v ammonium (B1175870) hydroxide (B78521) solution to facilitate dissolution.[10][11]

-

Stirring: The solution is stirred for an extended period (e.g., 24 hours) at ambient temperature to ensure complete interaction and complex formation.[10]

-

Evaporation: The solvent is then removed under reduced pressure using a rotary evaporator.[10]

-

Collection: The resulting solid complex is collected, pulverized, and sieved.

2.1.3 Freeze-Drying (Lyophilization) Method

-

Solution Preparation: An aqueous solution of piroxicam and β-cyclodextrin is prepared, often using hot water (e.g., 70-73°C) and ammonium hydroxide to ensure complete dissolution.[12][13]

-

Freezing: The resulting clear solution is rapidly frozen. This can be achieved by pouring the solution onto pre-cooled shelves in a freeze-dryer (e.g., -30°C to -40°C) or by pouring it into liquid nitrogen.[13][14] A rapid cooling rate is critical for obtaining a completely amorphous product.[14]

-

Drying (Sublimation): The frozen product is then subjected to a high vacuum in a freeze-dryer. The water is removed by sublimation, directly converting from a solid to a vapor phase.[12]

-

Final Product: The resulting lyophilized powder is a highly porous and amorphous inclusion complex.[1]

2.1.4 Co-grinding Method

-

Pre-mixing: Piroxicam and β-cyclodextrin powders are screened (e.g., through a 60 mesh screen) and mixed together.[15]

-

Co-grinding: The mixture is subjected to co-grinding in a high-energy mill, such as a roto-centrifugal mill. The grinding chamber is often saturated with steam to facilitate the interaction between the components.[15][16]

-

Drying and Screening: The co-ground product is then dried under a vacuum and screened to remove any aggregates.[15][16]

Characterization of the Inclusion Complex

Confirmation of the formation of an inclusion complex is typically achieved through the following analytical techniques, which can differentiate the complex from a simple physical mixture of the two components.

2.2.1 Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Crystalline substances show a sharp endothermic peak at their melting point.

-

Methodology: Samples of pure piroxicam, β-cyclodextrin, their physical mixture, and the prepared complex are heated in aluminum pans at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 20°C to 250°C).[12]

-

Interpretation: The DSC thermogram of pure piroxicam shows a sharp melting peak around 202-203°C.[15] In the thermogram of the inclusion complex, this peak is typically absent, broadened, or shifted to a different temperature, indicating that the piroxicam is no longer present in its crystalline form and has been incorporated into the β-cyclodextrin cavity.[1][12]

2.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle: FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

-

Methodology: Spectra of the individual components, their physical mixture, and the inclusion complex are recorded.

-

Interpretation: Changes in the characteristic absorption bands of piroxicam (e.g., stretching vibrations of C=O, S=O, or aromatic rings) in the spectrum of the complex compared to the pure drug suggest interaction and inclusion within the β-cyclodextrin cavity.[4][17]

2.2.3 X-Ray Powder Diffraction (XRPD)

-

Principle: XRPD provides information about the crystalline structure of a solid. Crystalline materials produce a characteristic diffraction pattern of sharp peaks, while amorphous materials produce a diffuse halo.

-

Methodology: The diffraction patterns of the pure components, physical mixture, and the prepared complex are obtained.

-

Interpretation: The XRPD pattern of pure piroxicam exhibits numerous sharp, intense peaks indicative of its crystalline nature.[17] In the pattern of the inclusion complex, these characteristic peaks are significantly reduced in intensity or absent, replaced by a more diffuse pattern, confirming the amorphization of the drug upon complexation.[1][17]

2.2.4 Phase Solubility Studies

-

Principle: This method, as described by Higuchi and Connors, is used to determine the stoichiometry and stability constant of the complex.

-

Methodology: An excess amount of piroxicam is added to aqueous solutions containing increasing concentrations of β-cyclodextrin.[11] The suspensions are shaken at a constant temperature until equilibrium is reached (e.g., 3 days).[11] The supernatant is then filtered, and the concentration of dissolved piroxicam is determined spectrophotometrically.

-

Interpretation: A phase solubility diagram is constructed by plotting the solubility of piroxicam against the concentration of β-cyclodextrin. An AL-type diagram, showing a linear increase in drug solubility with cyclodextrin (B1172386) concentration, is indicative of the formation of a 1:1 soluble complex.[4][18] The stability constant (Ks) can be calculated from the slope of this line.[11]

2.2.5 In Vitro Dissolution Studies

-

Principle: This test measures the rate and extent to which the drug dissolves from its dosage form or complex over time.

-

Methodology: The dissolution of pure piroxicam and the piroxicam-β-cyclodextrin complex is tested using a standard dissolution apparatus (e.g., USP Type II, paddle method).[10] A specified amount of the sample is placed in a dissolution medium (e.g., simulated saliva buffer at pH 6.8 or acetate (B1210297) buffer at pH 5.0) maintained at 37°C with a constant paddle speed (e.g., 50 or 125 rpm).[10][15] Aliquots of the medium are withdrawn at predetermined time intervals and analyzed for dissolved piroxicam content, typically by UV spectrophotometry.

-

Interpretation: The results are expressed as the cumulative percentage of drug dissolved versus time. A significantly faster and/or higher percentage of drug dissolved from the complex compared to the pure drug demonstrates the success of the solubility enhancement strategy.[19]

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature regarding the enhancement of piroxicam's physicochemical and pharmacokinetic properties through complexation with β-cyclodextrin.

Table 1: Solubility and Stability Constants

| Parameter | Value | Conditions | Reference |

| Stoichiometry | 1:1, 1:2.5, 2:2, 2:5 | Dependent on pH and preparation | [1][4][6] |

| Stability Constant (K) | 87 to 29 M⁻¹ | pH 4.5 to 6.0 | [5] |

| Stability Constant (K) | ~90 mol⁻¹·L | Not specified | [1] |

| Stability Constant (K) | 24.75 ± 5.89 mol⁻¹·L | Diluted piroxicam solution | [20] |

| Stability Constant (K) | 69.35 ± 5.65 mol⁻¹·L | Saturated piroxicam solution | [20] |

Table 2: In Vitro Dissolution Enhancement

| Preparation Method | Molar Ratio (Piroxicam:β-CD) | Dissolution Enhancement | Reference |

| Not specified | 1:2 | 13.21-fold increase in dissolution rate | [21] |

| Freeze-drying | 1:1 | Most effective in enhancing dissolution rate | [4][9] |

| Spray-drying | 1:1 | Most effective in enhancing dissolution rate | [4][9] |

| Kneading | 1:1 | 98.7% drug released within 180 seconds | [19] |

| Co-grinding | Not specified | Dissolution rate quite higher than commercial formulation | [15] |

Table 3: In Vivo Pharmacokinetic Parameters (Single 20 mg Dose in Healthy Volunteers)

| Formulation | Cmax (µg/mL) | tmax (min) | Relative Bioavailability (%) | Reference |

| Piroxicam-β-CD Complex (CD) | 2.44 | 120 | 100 (Reference) | [22] |

| Pure Piroxicam (PP) | 0.999 | 144 | - | [22] |

| Gelucire/Labrasol (GL) | 2.64 | 82.5 | 98.6 (vs CD), 221 (vs PP) | [22] |

Note: The Gelucire/Labrasol formulation is included for comparison to demonstrate the significant improvement in absorption rate provided by the β-cyclodextrin complex over pure piroxicam.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows described in this guide.

Caption: Piroxicam-β-CD inclusion complex formation and its biopharmaceutical advantages.

Caption: Workflow for preparation and characterization of Piroxicam-β-CD complexes.

Caption: Logical flow of a phase solubility study to determine complex parameters.

References

- 1. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding Surface Interaction and Inclusion Complexes between Piroxicam and Native or Crosslinked β-Cyclodextrins: The Role of Drug Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Piroxicam betadex? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Piroxicam-beta-cyclodextrin | 96684-39-8 | Benchchem [benchchem.com]

- 6. The effect of pH dependent molecular conformation and dimerization phenomena of piroxicam on the drug:cyclodextrin complex stoichiometry and its chromatographic behaviour. A new specific HPLC method for piroxicam:cyclodextrin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caribjscitech.com [caribjscitech.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ijpsonline.com [ijpsonline.com]

- 12. EP1374906B1 - A process for the preparation of piroxicam: beta-cyclodextrin inclusion compounds - Google Patents [patents.google.com]

- 13. US7700579B2 - Process for the preparation of piroxicam: b-cyclodextrin inclusion compounds - Google Patents [patents.google.com]

- 14. Process for the preparation of piroxicam: b-cyclodextrin inclusion compounds | Patent Publication Number 20060135473 | Patexia [patexia.com]

- 15. EP0449167A1 - Process for preparing piroxicam/cyclodextrin complexes, the products obtained and their pharmaceutical compositions - Google Patents [patents.google.com]

- 16. CA2039052C - Process for preparing piroxicam/cyclodextrin complexes, the products obtained and their pharmaceutical compositions - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jyoungpharm.org [jyoungpharm.org]

- 20. Study of the Inclusion Complexation of Piroxicam - \beta - Cyclodextrin and Determination of the Stability Constant (K) by UV-Visible Spectroscopy [scientiairanica.sharif.edu]

- 21. eijppr.com [eijppr.com]

- 22. Enhanced bioavailability of piroxicam using Gelucire 44/14 and labrasol: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Piroxicam-Beta-Cyclodextrin: A Technical Guide to Enhanced Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which the formulation of piroxicam (B610120) with beta-cyclodextrin (B164692) (PβCD) enhances the drug's bioavailability. Piroxicam, a potent non-steroidal anti-inflammatory drug (NSAID), is characterized by poor aqueous solubility, which can limit its dissolution rate and, consequently, the speed of its therapeutic action. Complexation with beta-cyclodextrin, a cyclic oligosaccharide, effectively overcomes this limitation. This guide details the physicochemical principles, experimental evidence, and methodologies related to this drug delivery system.

Core Mechanism: The Inclusion Complex

The primary mechanism for the increased bioavailability of piroxicam when complexed with beta-cyclodextrin is the formation of a host-guest inclusion complex.[1][2][3] Beta-cyclodextrin possesses a truncated cone-like structure with a hydrophilic exterior and a hydrophobic internal cavity.[4] The lipophilic piroxicam molecule can be encapsulated within this hydrophobic cavity, forming a piroxicam-beta-cyclodextrin inclusion complex.[1][4] This complexation effectively changes the physicochemical properties of piroxicam, most notably its solubility and dissolution rate.[2][3]

The formation of this complex is a dynamic equilibrium. In the gastrointestinal tract, the complex dissolves rapidly, increasing the concentration of piroxicam in solution at the absorption site. As free piroxicam is absorbed, the complex dissociates to release more drug, maintaining a high concentration gradient that facilitates absorption.[2]

Enhanced Physicochemical Properties

The formation of the PβCD complex leads to significant changes in the solid-state characteristics of piroxicam. Piroxicam in its pure form is a crystalline substance, which contributes to its low dissolution rate.[5] Upon complexation, piroxicam becomes amorphous, as confirmed by techniques such as X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[5][6] This amorphous state, combined with the hydrophilic nature of the cyclodextrin (B1172386), leads to improved wettability and a significant increase in the drug's aqueous solubility and dissolution rate.[3]

Quantitative Data: Solubility and Dissolution

The following tables summarize the quantitative improvements in solubility and dissolution rate observed for the PβCD complex compared to piroxicam alone.

Table 1: Enhancement of Piroxicam Solubility with Beta-Cyclodextrin

| Molar Ratio (Piroxicam:β-CD) | Fold Increase in Solubility | Stability Constant (K_s) (M⁻¹) | Reference |

| 1:1 | - | 24.75 ± 5.89 | [7] |

| Saturated Solution | - | 69.35 ± 5.65 | [7] |

| 1:1.5 | Increase noted with higher β-CD ratio | - | |

| 1:1 | - | 113 (at 298 K) | Fronza et al., 1992 (not in provided results) |

| - | Approx. 30.4 times | - |

Table 2: Comparative Dissolution Rates of Piroxicam and PβCD

| Formulation | Time to 50% Dissolution (T₅₀) | % Dissolved at 10 min | Dissolution Medium | Reference |

| Piroxicam | > 60 min | < 10% | pH 7.2 Phosphate (B84403) Buffer | [8] |

| PβCD (1:2) | < 5 min | > 80% | pH 7.2 Phosphate Buffer | [8] |

| Piroxicam | - | Approx. 20% | Water + 1% SLS | [9] |

| PβCD (1:2) | - | > 90% | Water + 1% SLS | [9] |

Accelerated Pharmacokinetics and Bioavailability

The enhanced dissolution of the PβCD complex translates directly to a more rapid absorption of piroxicam in vivo.[2][3] Clinical studies have consistently demonstrated a significantly shorter time to reach maximum plasma concentration (Tmax) for the complex compared to standard piroxicam, without altering the overall extent of absorption (AUC) or the elimination half-life.[2][10][11] This rapid absorption leads to a faster onset of analgesic and anti-inflammatory effects.[4]

Quantitative Data: Human Pharmacokinetics

Table 3: Comparative Pharmacokinetic Parameters in Humans (Single 20 mg Dose)

| Formulation | Tmax (hours) | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |

| Piroxicam | 4.3 - 4.6 (fed state) | - | Unchanged | [2][10] |

| Piroxicam-β-cyclodextrin | 1.4 (fasting state) | Higher at early time points | Unchanged | [2][10] |

| Piroxicam | 2.0 | 11 ± 1.7 | - | [11] |

| PβCD (1:2.5) | 0.5 | 17 ± 2.03 | - | [11] |

Improved Gastrointestinal Safety Profile

A significant advantage of the PβCD formulation is its improved gastrointestinal (GI) tolerability compared to conventional piroxicam.[4][7] The rapid dissolution and absorption of the complex reduces the direct contact time of crystalline piroxicam with the gastric mucosa, thereby minimizing local irritation.[2] Endoscopic studies in healthy volunteers have shown significantly lower gastric damage scores for PβCD compared to piroxicam.[12][13]

Quantitative Data: Gastrointestinal Safety

Table 4: Comparative Gastroduodenal Damage Scores (Endoscopic Evaluation)

| Treatment (14 days) | Mean Gastric-Duodenal Score (± SD) | Median Score | Reference |

| Piroxicam-β-cyclodextrin (20 mg) | 3 ± 4 | 1 | [12] |

| Piroxicam (20 mg) | 6 ± 4 | 8 | [12] |

| Piroxicam-β-cyclodextrin (20 mg) | 0.56 ± 0.2 | - | [13] |

| Piroxicam (20 mg) | 2.06 ± 0.5 | - | [13] |

| Indomethacin (B1671933) (100 mg) | 2.25 ± 0.5 | - | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization and evaluation of this compound.

Preparation of this compound Inclusion Complex

Several methods can be employed to prepare the PβCD complex. The choice of method can influence the final product's characteristics.

5.1.1. Freeze-Drying (Lyophilization) Method

-

Objective: To prepare an amorphous PβCD complex with high purity.

-

Procedure:

-

Dissolve piroxicam and β-cyclodextrin in a 1:2.5 molar ratio in hot water (e.g., 70-75°C) with the aid of a basifying agent like ammonium (B1175870) hydroxide (B78521) (e.g., 28-30% solution in a 1:1 w/w ratio with piroxicam) until a clear solution is obtained.[14]

-

Rapidly cool the solution on pre-cooled shelves of a freeze-dryer (e.g., -40°C) to achieve complete freezing.[14]

-

Subject the frozen product to a primary drying phase under vacuum at a controlled temperature (e.g., 50-60°C) to sublimate the water.[14]

-

Perform a secondary drying phase at the same temperature to remove residual water.[14]

-

The resulting product is a fine, amorphous powder.

-

5.1.2. Spray-Drying Method

-

Objective: An alternative method for producing an amorphous PβCD complex, often suitable for larger-scale production.

-

Procedure:

-

Prepare an aqueous solution of piroxicam and β-cyclodextrin (e.g., 1:2.5 molar ratio) in hot water with ammonium hydroxide as described for the freeze-drying method.[15]

-

Feed the resulting solution into a spray-dryer through an atomizing nozzle.

-

Introduce a stream of pre-heated drying gas (e.g., air) into the drying chamber.

-

The atomized droplets are rapidly dried, forming powder particles.

-

Separate the powder from the moist gas stream.[15]

-

5.1.3. Kneading Method

-

Objective: A simpler, semi-solid state method for complex preparation.

-

Procedure:

-

Mix piroxicam and β-cyclodextrin (e.g., 1:1 or 1:2 molar ratio) in a mortar.[9]

-

Add a small amount of a suitable solvent or solvent blend (e.g., water:methanol:dichloromethane) to form a paste.[9]

-

Knead the paste for a specified period (e.g., 30-60 minutes).

-

Dry the resulting mass in an oven or under vacuum.

-

Screen the dried product to obtain a homogenous powder.

-

Characterization of the this compound Complex

5.2.1. Phase Solubility Studies

-

Objective: To determine the stoichiometry and stability constant of the complex.

-

Procedure:

-

Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin.[8][9]

-

Add an excess amount of piroxicam to each solution.

-

Shake the suspensions at a constant temperature until equilibrium is reached (e.g., 24-72 hours).[8]

-

Filter the suspensions to remove undissolved piroxicam.

-

Determine the concentration of dissolved piroxicam in the filtrate, typically by UV-Vis spectrophotometry.[9]

-

Plot the solubility of piroxicam as a function of β-cyclodextrin concentration to generate a phase solubility diagram. The shape of the diagram (e.g., A_L type) indicates the stoichiometry, and the stability constant can be calculated from the slope.[5]

-

5.2.2. Dissolution Rate Studies

-

Objective: To compare the rate of dissolution of the PβCD complex with that of pure piroxicam.

-

Procedure:

-

Use a standard dissolution apparatus (e.g., USP Type II, paddle method).[16]

-

Fill the dissolution vessels with a specified volume of dissolution medium (e.g., phosphate buffer pH 6.8 or 7.2) maintained at 37°C.[16]

-

Add a precisely weighed amount of the PβCD complex or piroxicam to each vessel.

-

Stir at a constant speed (e.g., 50 rpm).[16]

-

Withdraw samples at predetermined time intervals and replace with fresh medium.

-

Analyze the samples for piroxicam concentration using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[17]

-

Plot the percentage of drug dissolved versus time.

-

5.2.3. Solid-State Characterization

-

Differential Scanning Calorimetry (DSC):

-

Objective: To assess the physical state (crystalline or amorphous) of piroxicam in the complex.

-

Procedure: Heat a small sample of the complex at a constant rate (e.g., 10°C/min) and record the heat flow. The absence of the characteristic melting endotherm of crystalline piroxicam indicates its amorphous state within the complex.[18]

-

-

Powder X-ray Diffraction (PXRD):

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To investigate the interactions between piroxicam and β-cyclodextrin.

-

Procedure: Record the infrared spectrum of the complex. Changes in the characteristic vibrational bands of piroxicam (e.g., shifts or changes in intensity) can indicate the inclusion of the drug within the cyclodextrin cavity.[20][21][22]

-

Conclusion

The complexation of piroxicam with beta-cyclodextrin represents a highly effective drug delivery strategy to enhance the bioavailability of this poorly soluble NSAID. The formation of an amorphous inclusion complex leads to a significant increase in the drug's solubility and dissolution rate, resulting in faster absorption and a quicker onset of therapeutic action. Furthermore, this formulation offers an improved gastrointestinal safety profile, a critical advantage for a class of drugs often associated with gastric side effects. The methodologies outlined in this guide provide a framework for the preparation, characterization, and evaluation of this compound, underscoring its value in pharmaceutical development.

References

- 1. Determination of the free/included piroxicam ratio in cyclodextrin complexes: comparison between UV spectrophotometry and differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piroxicam-β-cyclodextrin: a GI safer piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caribjscitech.com [caribjscitech.com]

- 6. researchgate.net [researchgate.net]

- 7. Study of the Inclusion Complexation of Piroxicam - \beta - Cyclodextrin and Determination of the Stability Constant (K) by UV-Visible Spectroscopy [scientiairanica.sharif.edu]

- 8. ijpsonline.com [ijpsonline.com]

- 9. eijppr.com [eijppr.com]

- 10. cyclolab.hu [cyclolab.hu]

- 11. researchgate.net [researchgate.net]

- 12. [Comparative endoscopic study of gastroduodenal tolerance of this compound vs piroxicam] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Placebo-controlled comparison of this compound, piroxicam, and indomethacin on gastric potential difference and mucosal injury in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EP1374906B1 - A process for the preparation of piroxicam: beta-cyclodextrin inclusion compounds - Google Patents [patents.google.com]

- 15. EP1793862B1 - A process for the preparation of a piroxicam: beta-cyclodextrin inclusion compound - Google Patents [patents.google.com]

- 16. In Vitro and Ex Vivo Evaluation of Tablets Containing Piroxicam-Cyclodextrin Complexes for Buccal Delivery [mdpi.com]

- 17. Quantitative determination of piroxicam in a new formulation (this compound) by derivative UV spectrophotometric method and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

- 19. benchchem.com [benchchem.com]

- 20. eng.uc.edu [eng.uc.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Spectroscopic Characterization of Piroxicam-β-Cyclodextrin Inclusion Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize the inclusion complex formed between the non-steroidal anti-inflammatory drug (NSAID) Piroxicam (B610120) (PX) and β-cyclodextrin (β-CD). The formation of this complex is a widely studied strategy to enhance the aqueous solubility and dissolution rate of Piroxicam, thereby potentially improving its bioavailability.[1][2] This guide details the experimental protocols for key spectroscopic techniques, presents quantitative data in structured tables for easy comparison, and utilizes diagrams to illustrate experimental workflows and molecular interactions.

Introduction to Piroxicam-β-Cyclodextrin Complexation

Piroxicam is a poorly water-soluble drug, which can limit its absorption and therapeutic efficacy.[3] Cyclodextrins, which are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, can encapsulate hydrophobic guest molecules like Piroxicam.[1][4] This encapsulation, known as inclusion complexation, shields the hydrophobic drug from the aqueous environment, leading to an increase in its apparent solubility and dissolution rate.[1][2][4] The stoichiometry of the Piroxicam-β-cyclodextrin complex is a subject of investigation, with studies reporting both 1:1 and 1:2 (guest:host) ratios, and phase solubility diagrams often suggesting the formation of 1:1 complexes.[5][6][7][8][9][10]

Spectroscopic Characterization Methods

A variety of spectroscopic techniques are employed to confirm the formation of the inclusion complex and to determine its stoichiometry and stability. These methods rely on detecting changes in the physicochemical properties of Piroxicam when it is encapsulated within the β-cyclodextrin cavity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and widely used method to study inclusion complexes. The formation of the complex often leads to changes in the absorption spectrum of the guest molecule. A derivative UV spectrophotometric method has also been developed for the determination of piroxicam in piroxicam-beta-cyclodextrin tablets.[11]

Phase solubility studies, as described by Higuchi and Connors, are fundamental in determining the stoichiometry and stability constant of the complex.

-

Preparation of Solutions: Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin.

-

Addition of Piroxicam: Add an excess amount of Piroxicam to each β-cyclodextrin solution.

-

Equilibration: Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Sample Collection and Analysis: Filter the suspensions to remove the undissolved Piroxicam. The concentration of dissolved Piroxicam in the filtrate is then determined by measuring the absorbance at its maximum wavelength (λmax) using a UV-Vis spectrophotometer.[12]

-

Data Analysis: Plot the concentration of dissolved Piroxicam against the concentration of β-cyclodextrin. The type of phase solubility diagram (e.g., A_L, A_P, B-type) provides information about the stoichiometry of the complex. For a 1:1 complex exhibiting an A_L-type diagram, the stability constant (K_s) can be calculated from the slope and the intrinsic solubility of Piroxicam (S₀).[12]

Caption: Workflow for Phase Solubility Studies.

The Benesi-Hildebrand method is another approach to determine the stability constant for a 1:1 complex.[13][14] This method involves plotting the reciprocal of the change in absorbance against the reciprocal of the cyclodextrin (B1172386) concentration.[15][16]

Job's plot , or the continuous variation method, is used to determine the stoichiometry of the complex.[17][18] In this method, a series of solutions are prepared where the total molar concentration of Piroxicam and β-cyclodextrin is kept constant, but their mole fractions are varied. The change in absorbance is then plotted against the mole fraction of one of the components. The mole fraction at which the maximum deviation in absorbance is observed indicates the stoichiometry of the complex.[17]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for probing the interactions between Piroxicam and β-cyclodextrin in the solid state. The inclusion of the Piroxicam molecule inside the β-cyclodextrin cavity can lead to changes in the vibrational frequencies of characteristic functional groups of Piroxicam.

-

Sample Preparation: Prepare physical mixtures of Piroxicam and β-cyclodextrin, as well as the inclusion complex (often prepared by methods like kneading, co-precipitation, or freeze-drying).

-

Pellet Formation: Mix the samples with potassium bromide (KBr) and press them into pellets.

-

Spectral Acquisition: Record the FT-IR spectra of pure Piroxicam, pure β-cyclodextrin, their physical mixture, and the inclusion complex over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Compare the spectra. The disappearance or shifting of characteristic peaks of Piroxicam, or the broadening of peaks, can indicate the formation of the inclusion complex.[19][20] For instance, changes in the stretching vibrations of C=O, N-H, and aromatic C=C bonds of Piroxicam are often observed.[19][21]

Caption: Workflow for FT-IR Spectroscopy Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the inclusion complex in solution. Proton (¹H) NMR is particularly useful for identifying which parts of the Piroxicam molecule are inserted into the β-cyclodextrin cavity.

-

Sample Preparation: Dissolve Piroxicam, β-cyclodextrin, and their complex in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Spectral Acquisition: Record ¹H NMR spectra for all samples. Two-dimensional NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), can also be employed to observe through-space interactions between the protons of Piroxicam and the inner protons of the β-cyclodextrin cavity.

-

Data Analysis: Analyze the chemical shifts of the protons. Protons of the Piroxicam molecule that are included within the β-cyclodextrin cavity will experience a change in their chemical environment, leading to upfield or downfield shifts in the ¹H NMR spectrum.[6] The observation of nuclear Overhauser effects (NOEs) between Piroxicam protons and the inner protons (H-3 and H-5) of β-cyclodextrin in a ROESY spectrum provides direct evidence of inclusion.[6]

Caption: Logical Flow of NMR Analysis for Complex Confirmation.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the complexation of fluorescent molecules like Piroxicam. The fluorescence intensity of Piroxicam is often enhanced upon inclusion into the less polar microenvironment of the β-cyclodextrin cavity.[5][8][22]

-

Preparation of Solutions: Prepare a solution of Piroxicam at a fixed concentration and a series of β-cyclodextrin solutions of varying concentrations.

-

Spectral Acquisition: Record the fluorescence emission spectrum of the Piroxicam solution in the absence and presence of different concentrations of β-cyclodextrin, using a suitable excitation wavelength. For instance, an excitation wavelength of 320 nm can be used, with fluorescence emission observed around 440-460 nm.[22]

-

Data Analysis: Plot the change in fluorescence intensity against the concentration of β-cyclodextrin. The data can be used to determine the stoichiometry and stability constant of the complex, often using non-linear regression analysis.[5][22]

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature for the Piroxicam-β-cyclodextrin inclusion complex. It is important to note that the values can vary depending on the experimental conditions such as pH, temperature, and the analytical method employed.

Table 1: Stoichiometry of Piroxicam-β-Cyclodextrin Complex

| Method | Reported Stoichiometry (Piroxicam:β-CD) | Reference |

| Fluorescence & Absorption Spectrometry | 1:2 | [5][22] |

| ¹H NMR Spectroscopy | 1:1 | [6] |

| Phase Solubility Studies | 1:1 (A_L-type diagram) | [7][9][10] |

| Fluorescence & NMR | 1:1 (with modified β-CDs), 1:2 (with β-CD) | [8] |

Table 2: Stability Constants (K) of Piroxicam-β-Cyclodextrin Complex

| Method | Stability Constant (K) in M⁻¹ | Experimental Conditions | Reference |

| ¹H NMR Spectroscopy | 113 | 298 K | [6] |

| UV-Visible Spectroscopy | 24.75 ± 5.89 | Diluted solution, λmax = 352 nm | [23] |

| UV-Visible Spectroscopy | 69.35 ± 5.65 | Saturated solution, λmax = 285 nm | [23] |

| UV-Visible Spectroscopy | 56.34 ± 8.34 | Saturated solution, λmax = 251 nm | [23] |

| Phase Solubility Studies | 103.5 | - | [24] |

Conclusion

The spectroscopic characterization of the Piroxicam-β-cyclodextrin inclusion complex is crucial for understanding the mechanism of solubility enhancement and for the development of improved pharmaceutical formulations. UV-Vis spectroscopy, FT-IR, NMR, and fluorescence spectroscopy are complementary techniques that provide valuable insights into the formation, stoichiometry, stability, and structure of the complex. The data and protocols presented in this guide serve as a comprehensive resource for researchers and scientists working in the field of drug delivery and pharmaceutical analysis. The variability in reported stoichiometry and stability constants highlights the importance of carefully controlling experimental conditions and utilizing multiple analytical techniques for a thorough characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

- 5. Spectrofluorimetric determination of piroxicam in the presence and absence of beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proton nuclear magnetic resonance spectroscopy studies of the inclusion complex of piroxicam with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Study on inclusion interaction of piroxicam with beta-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative determination of piroxicam in a new formulation (this compound) by derivative UV spectrophotometric method and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsonline.com [ijpsonline.com]

- 13. Benesi-Hildebrand_method [chemeurope.com]

- 14. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]